N-{[5-(2-fluorophenyl)-2-furyl]methyl}-N-(2-furylmethyl)amine
CAS No.:
Cat. No.: VC15183493
Molecular Formula: C16H14FNO2
Molecular Weight: 271.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14FNO2 |
|---|---|
| Molecular Weight | 271.29 g/mol |
| IUPAC Name | N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-1-(furan-2-yl)methanamine |
| Standard InChI | InChI=1S/C16H14FNO2/c17-15-6-2-1-5-14(15)16-8-7-13(20-16)11-18-10-12-4-3-9-19-12/h1-9,18H,10-11H2 |
| Standard InChI Key | BLNSWNVKKDHIED-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C2=CC=C(O2)CNCC3=CC=CO3)F |
Introduction
N-{[5-(2-fluorophenyl)-2-furyl]methyl}-N-(2-furylmethyl)amine is a complex organic compound characterized by its unique structure, which includes a fluorinated phenyl group and furan moieties. This compound belongs to the class of amines and is notable for its potential applications in medicinal chemistry due to its structural complexity and bioactive properties.
Synthesis
The synthesis of N-{[5-(2-fluorophenyl)-2-furyl]methyl}-N-(2-furylmethyl)amine typically involves multi-step organic reactions. The exact synthetic pathway may vary based on available reagents and desired yields. Reaction conditions such as temperature, solvent choice, and catalysts play crucial roles in optimizing the synthesis process.
Biological Activity and Applications
N-{[5-(2-fluorophenyl)-2-furyl]methyl}-N-(2-furylmethyl)amine exhibits potential bioactive properties, making it a subject of interest in pharmacological studies. The fluorophenyl group enhances its binding affinity to specific biological targets, modulating enzyme and receptor activities. The compound's applications are diverse, including potential roles in medicinal chemistry and organic synthesis.
Comparison with Similar Compounds
| Compound Name | Key Features | Uniqueness |
|---|---|---|
| N-methyl-beta-alanine | Contains a methyl group | Lacks fluorophenyl and furan groups |
| N-{[5-(2-fluorophenyl)-2-furyl]methyl}-N-methylamine | Contains methylamine | Does not include beta-alanine moiety |
| N-{[5-(2-fluorophenyl)-2-furyl]methyl}-N-(2-furylmethyl)amine | Contains both fluorophenyl and furan groups | Enhances chemical reactivity and biological activity |
The uniqueness of N-{[5-(2-fluorophenyl)-2-furyl]methyl}-N-(2-furylmethyl)amine lies in its combination of both fluorophenyl and furan groups, which significantly enhance its chemical reactivity and biological activity compared to similar compounds.
Research Findings and Future Directions
Further studies are required to clarify the mechanism of action of N-{[5-(2-fluorophenyl)-2-furyl]methyl}-N-(2-furylmethyl)amine, including binding affinity assays and cellular assays. The compound's interactions with biological targets are crucial for understanding its potential therapeutic applications.
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